1-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclohexanecarboxamide is a synthetic organic compound characterized by its unique molecular structure, which includes a cyclohexane ring, a carboxamide group, and a phenyldiazenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclohexanecarboxamide typically involves the following steps:
Formation of the Phenyldiazenyl Intermediate: This step involves the diazotization of aniline derivatives followed by coupling with a suitable aromatic compound to form the phenyldiazenyl intermediate.
Cyclohexanecarboxamide Formation: The intermediate is then reacted with cyclohexanecarboxylic acid or its derivatives under appropriate conditions to form the desired compound.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and relevance in Parkinson’s disease research.
CH-223191: A well-known aryl hydrocarbon receptor antagonist.
Uniqueness
1-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclohexanecarboxamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
300382-69-8 |
---|---|
Molecular Formula |
C20H23N3O |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
1-methyl-N-(4-phenyldiazenylphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C20H23N3O/c1-20(14-6-3-7-15-20)19(24)21-16-10-12-18(13-11-16)23-22-17-8-4-2-5-9-17/h2,4-5,8-13H,3,6-7,14-15H2,1H3,(H,21,24) |
InChI Key |
YUQHPIRTIAJKRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.